Product packaging for Boc-DL-2-aminoheptanedioic acid(Cat. No.:CAS No. 1027776-55-1)

Boc-DL-2-aminoheptanedioic acid

Cat. No.: B3075183
CAS No.: 1027776-55-1
M. Wt: 275.3 g/mol
InChI Key: KQFQLJOHYATVAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Classification and Structural Features of 2-Aminoheptanedioic Acid as an α,ω-Amino Dicarboxylic Acid

2-Aminoheptanedioic acid, also known as 2-aminopimelic acid, is classified as an α,ω-amino dicarboxylic acid. nih.govcontaminantdb.ca This classification stems from its distinct structural features. It is an amino acid where the amino group is attached to the alpha-carbon (the carbon atom adjacent to one of the carboxyl groups). contaminantdb.cahmdb.ca The "di-carboxylic acid" designation indicates the presence of two carboxyl groups (-COOH) at opposite ends of its seven-carbon chain. nih.gov

This dicarboxylic nature imparts specific chemical properties to the molecule, influencing its polarity, solubility, and reactivity. The presence of both an amino group and two carboxyl groups allows it to act as a versatile building block in the synthesis of more complex molecules. Notably, 2-aminoheptanedioic acid is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids that are incorporated into proteins during translation. nih.govebi.ac.uk However, it has been identified as a component of the cell wall peptidoglycan in some bacteria, highlighting its biological relevance in certain contexts. nih.govcontaminantdb.caebi.ac.uk

Table 1: Properties of 2-Aminoheptanedioic Acid

PropertyValue
IUPAC Name 2-aminoheptanedioic acid
Molecular Formula C7H13NO4
Molecular Weight 175.18 g/mol
Synonyms 2-Aminopimelic acid, DL-2-Aminopimelic acid

Data sourced from PubChem CID 101122 nih.gov

The Role of the tert-Butoxycarbonyl (Boc) Group in Enabling Advanced Synthetic Strategies for Amino Acids

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group in organic synthesis, particularly in peptide synthesis. wikipedia.org Its primary function is to temporarily block the reactive amino group of an amino acid, preventing it from participating in unwanted side reactions during the formation of peptide bonds. ontosight.ai The Boc group is favored for its stability under a variety of reaction conditions, including those that are basic, and its compatibility with numerous coupling reagents used in peptide synthesis.

A key advantage of the Boc group is its acid-labile nature. wikipedia.org It can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in methanol (B129727), to regenerate the free amine. wikipedia.org This selective removal allows for the stepwise and controlled assembly of amino acids into a desired peptide sequence. The use of the Boc group is a cornerstone of what is known as Boc solid-phase peptide synthesis (SPPS), a technique that has revolutionized the synthesis of peptides and small proteins. springernature.comnih.gov

In the context of Boc-DL-2-aminoheptanedioic acid, the Boc group allows chemists to selectively react with one or both of the carboxylic acid groups while the amino group remains protected. This control is crucial for incorporating this non-standard amino acid into peptide chains or for using it as a scaffold to build other complex molecules. The protection afforded by the Boc group is indispensable for harnessing the full synthetic potential of 2-aminoheptanedioic acid in the development of new pharmaceuticals and research tools.

Table 2: Properties of this compound

PropertyValue
CAS Number 1027776-55-1
Molecular Formula C12H21NO6
Molecular Weight 275.3 g/mol

Data sourced from Santa Cruz Biotechnology scbt.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21NO6 B3075183 Boc-DL-2-aminoheptanedioic acid CAS No. 1027776-55-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO6/c1-12(2,3)19-11(18)13-8(10(16)17)6-4-5-7-9(14)15/h8H,4-7H2,1-3H3,(H,13,18)(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQFQLJOHYATVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Boc Dl 2 Aminoheptanedioic Acid and Its Analogs

General Principles of Boc Protection and Deprotection in the Context of Amino Heptanedioic Acid Synthesis

The tert-butyloxycarbonyl (Boc) group is a cornerstone in the synthesis of amino acids like 2-aminoheptanedioic acid, serving as a temporary shield for the nucleophilic and basic amino group. chemistrysteps.com This protection allows for chemical modifications at other positions of the molecule without interference from the amine functionality. chemistrysteps.com The utility of the Boc group stems from its ease of installation and its stability to a wide range of reaction conditions, coupled with its facile removal under specific acidic conditions. chemistrysteps.comorganic-chemistry.org

Boc Protection Strategies for Amino Functionalities

The protection of the amino group in 2-aminoheptanedioic acid is typically achieved by converting it into a carbamate. chemistrysteps.com The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride. jk-sci.com The reaction involves the nucleophilic attack of the amino group on one of the carbonyl carbons of Boc₂O. commonorganicchemistry.comcommonorganicchemistry.com This process can be carried out under various conditions, often tailored to the specific substrate and desired outcome.

Commonly, the reaction is performed in the presence of a base, such as triethylamine (B128534) (TEA) or sodium hydroxide, in a suitable solvent like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or even water. jk-sci.comcommonorganicchemistry.comwikipedia.org The base serves to deprotonate the ammonium (B1175870) salt that forms, driving the reaction to completion. commonorganicchemistry.com Alternatively, the protection can be conducted under catalyst-free conditions, for instance, by simply stirring the amine with Boc₂O in water or under solvent-free conditions. organic-chemistry.org The use of 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst in acetonitrile (B52724) is another effective method. wikipedia.org

The mechanism of Boc protection with Boc₂O involves the amine attacking a carbonyl site, leading to the formation of a t-butyl carbonate leaving group. This leaving group subsequently breaks down into carbon dioxide and a tert-butoxide or tert-butanol. commonorganicchemistry.comcommonorganicchemistry.com

Table 1: Selected Reagents and Conditions for Boc Protection

Reagent Base/Catalyst Solvent Conditions
Di-tert-butyl dicarbonate (Boc₂O) Triethylamine (TEA) Tetrahydrofuran (THF) Room Temperature
Di-tert-butyl dicarbonate (Boc₂O) Sodium Hydroxide Water/THF 0 °C to Room Temperature wikipedia.org
Di-tert-butyl dicarbonate (Boc₂O) 4-dimethylaminopyridine (DMAP) Acetonitrile Not specified wikipedia.org
Di-tert-butyl dicarbonate (Boc₂O) None Water Ambient Temperature wikipedia.org

Stereoselective Synthesis of 2-Aminoheptanedioic Acid Derivatives

The creation of specific stereoisomers of 2-aminoheptanedioic acid is crucial for studying its biological activity, as enzymes are highly stereospecific. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms at the chiral centers of the molecule. For 2-aminoheptanedioic acid, the primary chiral center is at the C2 position.

One notable approach to stereoselective synthesis involves the use of chiral auxiliaries or established asymmetric methodologies. For instance, the Schöllkopf bislactim-ether methodology has been successfully applied to control the configuration at the C2 and C6 positions of 2,6-diaminoheptanedioic acid, a close analog of the target molecule. researchgate.net This powerful method allows for the asymmetric synthesis of α-amino acids.

Another strategy involves starting from readily available chiral building blocks. For example, L-glutamate and L-serine have been used as starting materials to stereoselectively introduce the desired chirality at different positions of the heptanedioic acid backbone. researchgate.net The incorporation of conformationally restricted α-amino acids is a major strategy in the development of peptidomimetics to improve properties like potency and stability. chemistryviews.org The synthesis of such complex amino acids often involves multi-step sequences that build the carbon skeleton while setting the stereochemistry at each new chiral center. chemistryviews.org

Chemoenzymatic and Bioconversion Routes Involving 2-Aminoheptanedioic Acid

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis. nih.govrsc.org This approach is particularly valuable for the synthesis and modification of complex molecules like 2-aminoheptanedioic acid under mild conditions.

Enzymatic Conversion to α-Keto Acids (e.g., 2-Ketopimelic Acid)

The interconversion between α-amino acids and α-keto acids is a fundamental biochemical reaction often catalyzed by aminotransferases (also known as transaminases). These enzymes typically require pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. In the context of 2-aminoheptanedioic acid, an aminotransferase can catalyze the transfer of the amino group from the C2 position to an α-keto acid acceptor (like α-ketoglutarate), resulting in the formation of 2-ketoheptanedioic acid (α-ketopimelic acid) and a new amino acid (like L-glutamic acid).

Conversely, the reverse reaction, reductive amination of 2-ketoheptanedioic acid, can be used to synthesize 2-aminoheptanedioic acid. A reported synthesis of α-aminopimelic acid utilizes an aminotransferase from E. coli with L-alanine as the amine donor. lookchem.com

Reductive Deamination Pathways via Ammonia (B1221849) Lyases

Ammonia lyases are enzymes that catalyze the non-oxidative, reversible elimination of ammonia from an amino acid to form a double bond, yielding an α,β-unsaturated carboxylic acid. nih.gov For example, phenylalanine ammonia lyase (PAL) converts phenylalanine to trans-cinnamic acid and ammonia. nih.gov

While specific studies on the action of ammonia lyases on 2-aminoheptanedioic acid are not widely documented, the general mechanism of these enzymes suggests a potential pathway for its deamination. If an appropriate ammonia lyase were to act on 2-aminoheptanedioic acid, it would catalyze the elimination of ammonia from the C2 and a hydrogen from the C3 position, theoretically yielding hept-2-enedioic acid. Ethanolamine ammonia-lyase, for example, is known to deaminate substrates like 2-aminopropanol to yield propionaldehyde (B47417) and ammonia. nih.gov This demonstrates the capacity of lyases to break carbon-amine bonds in a reductive fashion. nih.gov The development of novel or engineered ammonia lyases could open up new biocatalytic routes for the modification of 2-aminoheptanedioic acid. nih.gov

Flow Chemistry Applications in the Synthesis of Boc-Protected Amino Acid Derivatives

Flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, including peptides and their constituent amino acid derivatives. uzh.chchimia.chnih.gov This approach, where reactions are carried out in a continuously flowing stream through a network of tubes or microreactors, offers significant advantages over traditional batch synthesis. These benefits include superior control over reaction parameters like temperature and residence time, enhanced safety, and the potential for automation and high-throughput production. uzh.ch

The principles of flow chemistry are particularly well-suited for the multi-step processes involved in peptide synthesis, which frequently utilize Boc-protected amino acids. durham.ac.uk In a typical flow-based solid-phase peptide synthesis (SPPS), reagents are pumped through a reactor containing the solid support-bound peptide chain. nih.gov This continuous supply of fresh reagents can lead to higher reaction efficiencies and reduced cycle times compared to batch methods. nih.gov For instance, some automated flow-based systems can incorporate an amino acid residue in as little as 1.8 minutes. nih.gov

The deprotection of the Boc group, a critical step in Boc-based peptide synthesis, can be efficiently managed in a flow system. chempep.com The use of a continuous stream of a deprotecting agent, such as trifluoroacetic acid (TFA) in dichloromethane (DCM), allows for precise control of the reaction time, minimizing potential side reactions. chempep.com

While direct literature on the flow synthesis of Boc-DL-2-aminoheptanedioic acid is not abundant, the established methodologies for other Boc-protected amino acids provide a clear blueprint for its potential application. A hypothetical flow process for the incorporation of this compound into a peptide sequence would involve the following steps:

Activation: The carboxylic acid group of this compound would be activated in-line before being introduced to the reactor.

Coupling: The activated amino acid would then flow through the reactor containing the resin-bound peptide, leading to the formation of a new peptide bond.

Washing: A solvent stream would wash away excess reagents and byproducts.

Deprotection: A continuous flow of a deprotecting agent would remove the Boc group from the newly added amino acid, preparing the peptide for the next coupling cycle.

The table below summarizes key parameters and findings from research on flow chemistry applications in peptide synthesis, which are applicable to the synthesis of derivatives of this compound.

ParameterFindingSource
Cycle Time Automated flow systems can achieve amino acid incorporation every 1.8 minutes. nih.gov
Reagent Stoichiometry Flow synthesis can be efficient with as little as 1.5 equivalents of amino acids and coupling reagents. uzh.ch
Temperature Control Elevated temperatures can be used to accelerate reaction kinetics while minimizing side reactions due to precise control. wikipedia.org
Automation Flow systems are readily automated, enabling rapid and reproducible synthesis of polypeptides. nih.govamidetech.com

Synthesis of Structurally Modified Analogs, including Fluorinated Derivatives (e.g., α-Trifluoromethyl-2-aminoheptanedioic Acid)

The introduction of structural modifications into amino acids can dramatically alter the properties of the resulting peptides. Fluorinated amino acids, in particular, have garnered significant attention due to the unique physicochemical properties conferred by the fluorine atom, such as increased metabolic stability and altered conformational preferences. mdpi.com The synthesis of fluorinated analogs of 2-aminoheptanedioic acid, such as α-trifluoromethyl-2-aminoheptanedioic acid, represents a synthetic challenge that can be addressed using modern methodologies.

While a direct synthetic route to α-trifluoromethyl-2-aminoheptanedioic acid is not explicitly detailed in the literature, strategies for the synthesis of other α-trifluoromethyl amino acids can be adapted. One promising approach is the biocatalytic N-H bond insertion reaction. nih.govnih.gov This method utilizes engineered enzymes, such as variants of cytochrome c, to catalyze the insertion of a carbene into an N-H bond, creating a new C-N bond with high enantioselectivity. nih.gov

A plausible synthetic pathway to α-trifluoromethyl-2-aminoheptanedioic acid could involve a Reformatsky-type reaction. rsc.org This reaction between an imine and an α-haloester in the presence of a metal, such as zinc, can be used to form β-amino acids. A variation of this reaction using a trifluoromethylated reagent could potentially be employed to construct the desired α-trifluoromethyl-β-amino acid scaffold, which could then be further elaborated to the final product.

Another general strategy for synthesizing fluorinated amino acids involves the use of fluorinated building blocks. nih.gov For example, cross-coupling reactions, such as the Negishi cross-coupling, have been successfully used to prepare a variety of fluorinated aromatic amino acids from halogenated serine derivatives. nih.gov A similar strategy could be envisioned for aliphatic amino acids, where a suitable fluorinated precursor is coupled with a derivative of 2-aminoheptanedioic acid.

The table below highlights some of the recent advances in the synthesis of fluorinated amino acids that could be applicable to the preparation of analogs of 2-aminoheptanedioic acid.

Synthetic StrategyKey FeaturesTarget Molecule ClassSource
Biocatalytic N-H Insertion Enantioselective synthesis of α-trifluoromethyl amines using engineered enzymes.α-Trifluoromethyl Amines nih.govnih.gov
Reformatsky-Type Reaction Diastereoselective synthesis of α-trifluoromethyl-β-amino acid derivatives.α-Trifluoromethyl-β-amino Acids rsc.org
Negishi Cross-Coupling Coupling of halogenated precursors to synthesize fluorinated amino acids.Fluorinated Aromatic Amino Acids nih.gov
Radical Conjugate Addition/Fluorination Introduction of a quaternary fluorine atom.Quaternary Fluorinated Amino Acids nih.gov

Biochemical and Biological Research Pertaining to 2 Aminoheptanedioic Acid

Characterization as a Non-Proteinogenic α-Amino Acid and Secondary Metabolite

2-Aminoheptanedioic acid, also known as α-aminopimelic acid, is classified as a non-proteinogenic α-amino acid. nih.govhmdb.caechemi.comfoodb.ca This means that while it possesses the fundamental structure of an amino acid, with an amino group attached to the alpha-carbon adjacent to a carboxylate group, it is not one of the 20 common amino acids incorporated into proteins during translation. hmdb.cafoodb.cacontaminantdb.ca It is an amino dicarboxylic acid, specifically a derivative of heptanedioic acid where a hydrogen at the second position is substituted by an amino group. nih.govechemi.comebi.ac.uk

Beyond its structural classification, 2-aminoheptanedioic acid is also recognized as a secondary metabolite. hmdb.ca Secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. hmdb.ca Instead, they often play roles in defense mechanisms or as signaling molecules. hmdb.ca The presence of 2-aminoheptanedioic acid has been noted in various organisms, including plants like Indigofera hirsuta and Indigofera schimperi, as well as in certain bacteria. nih.gov The L-enantiomer, (2S)-2-aminoheptanedioic acid, has been specifically reported in Asplenium wilfordii. nih.gov

Table 1: Chemical and Physical Properties of 2-Aminoheptanedioic Acid

PropertyValue
Molecular FormulaC7H13NO4
Molecular Weight175.18 g/mol
IUPAC Name2-aminoheptanedioic acid
Common Synonyms2-Aminopimelic acid, DL-α-Aminopimelic acid
CAS Number627-76-9

The data in this table has been compiled from multiple sources. nih.govechemi.comlookchem.com

Investigation of its Role in Bacterial Metabolism and Cell Wall Biosynthesis

Research has identified 2-aminoheptanedioic acid as a bacterial metabolite and a component of the cell wall peptidoglycan in some bacteria. nih.govechemi.comcontaminantdb.caebi.ac.uk Peptidoglycan is a crucial polymer that forms a mesh-like layer outside the plasma membrane of most bacteria, providing structural integrity to the cell wall.

Impact on Diaminopimelic Acid Biosynthesis in Bacterial Systems

A significant area of investigation has been the relationship between 2-aminoheptanedioic acid and the biosynthesis of diaminopimelic acid (DAP). DAP is a critical component of the peptidoglycan in many bacterial species and also serves as a precursor for the synthesis of lysine. nih.gov The DAP biosynthesis pathway is a key metabolic route in bacteria. mdpi.com

Studies have shown that peptides containing 2-aminopimelic acid can act as antibacterial agents by inhibiting the biosynthesis of DAP. ebi.ac.ukbachem.com These peptides are thought to be taken up by bacterial cells, where they interfere with the enzymes involved in the DAP pathway. ebi.ac.uk Specifically, L-2-aminopimelic acid has been identified as a substrate for succinyl-CoA:tetrahydrodipicolinate-N-succinyltransferase, a key enzyme in DAP biosynthesis. ebi.ac.uk This interaction can lead to an accumulation of an earlier intermediate in the pathway, tetrahydrodipicolinic acid (THDPA), and ultimately disrupt the production of DAP. ebi.ac.uk The resulting deficiency in DAP can impair the synthesis of new peptidoglycan, leading to bacteriolytic effects. ebi.ac.uk

Detection and Significance in Biological Systems as a Metabolite

2-Aminoheptanedioic acid has been detected in various biological contexts, highlighting its role as a metabolite. nih.govhmdb.ca While not a primary metabolite essential for sustaining life, its presence can be indicative of specific metabolic activities or exogenous intake. hmdb.ca For instance, it has been detected, although not quantified, in foods such as fruits and beverages, suggesting it could potentially serve as a biomarker for the consumption of these products. hmdb.cafoodb.ca In humans, it has been identified in feces, indicating it can be a component of the gut metabolome. hmdb.ca

Strategic Applications in Drug Discovery and Biomolecular Design

Role as a Chiral Building Block in Peptide and Peptidomimetic Synthesis

The chirality and di-acid nature of 2-aminoheptanedioic acid make it a valuable chiral building block in the synthesis of peptides and peptidomimetics. frontiersin.orgnih.gov The Boc (tert-butyloxycarbonyl) protecting group facilitates its use in standard solid-phase peptide synthesis (SPPS) protocols. peptide.comyoutube.comnih.gov This protection is crucial for controlling the reactivity of the amino group during peptide chain elongation. youtube.com

Unnatural amino acids like Boc-DL-2-aminoheptanedioic acid are instrumental in modern drug discovery. sigmaaldrich.com Their structural diversity allows them to serve as molecular scaffolds for constructing combinatorial libraries, which are essential for identifying new drug leads. sigmaaldrich.com By incorporating these synthetic amino acids, researchers can design peptidomimetics with improved in vivo stability, enhanced potency, and better oral absorption compared to their natural peptide counterparts. sigmaaldrich.com

ApplicationCompoundRole
Peptide SynthesisThis compoundChiral Building Block
Peptidomimetic DesignHeptanedioic Acid ScaffoldsConformational Constraint
Therapeutic DevelopmentUnnatural Amino Acid LibrariesTargeted Drug Discovery

The incorporation of residues like 2-aminoheptanedioic acid into a peptide backbone introduces significant conformational constraints. nih.gov This restriction of the peptide's flexibility can pre-organize it into a bioactive conformation, leading to a more favorable entropy of binding and, consequently, higher affinity for its biological target. whiterose.ac.uk The use of such constrained amino acids is a key strategy in peptidomimetic design to overcome the inherent limitations of natural peptides, such as poor metabolic stability. cam.ac.uk By limiting the accessible conformations, researchers can design molecules that are less susceptible to enzymatic degradation. nih.gov

This compound is a valuable addition to unnatural amino acid libraries used for targeted therapeutic development. sigmaaldrich.comenamine.net These libraries, containing a wide variety of structurally diverse amino acids, are powerful tools for discovering novel drug candidates. sigmaaldrich.comenamine.net The inclusion of amino acids with unique side chains and backbones, such as the heptanedioic acid derivative, expands the chemical space that can be explored in drug screening campaigns. enamine.net

The synthesis of these libraries often employs techniques like RNA display, which allows for the genetic encoding of unnatural amino acids. nih.gov This enables the creation of vast combinatorial libraries of peptides and proteins containing these novel building blocks, which can then be screened against biological targets of interest to identify high-affinity ligands. nih.gov

Contribution to Enzyme Inhibitor Development

The structural characteristics of this compound make it a promising scaffold for the development of enzyme inhibitors. nih.gov Its dicarboxylic acid nature can mimic the binding of natural substrates or cofactors to an enzyme's active site, while the amino group and the seven-carbon chain provide points for further chemical modification to enhance potency and selectivity.

Thymidylate synthase is a crucial enzyme for DNA biosynthesis and a well-established target for cancer chemotherapy. rxlist.comambeed.com The development of inhibitors for this enzyme is an active area of research. medchemexpress.com While direct research linking 2-aminoheptanedioic acid to thymidylate synthase inhibitors is not extensively published, the general principle of using amino acid analogues as enzyme inhibitors is well-established. nih.gov For instance, analogues of dUMP and folic acid are known to inhibit thymidylate synthase. medchemexpress.com The structural features of 2-aminoheptanedioic acid could potentially be exploited to design novel inhibitors that target this enzyme, possibly by mimicking a portion of the substrate or cofactor binding site. nih.gov

Dipeptidyl peptidase 4 (DPP4) is a serine exopeptidase that plays a significant role in glucose metabolism by degrading incretin (B1656795) hormones like GLP-1. wikipedia.orgnih.gov Inhibition of DPP4 is a validated therapeutic strategy for the management of type 2 diabetes. nih.govmdpi.com The inhibitors, known as gliptins, work by prolonging the action of incretins, leading to improved glucose homeostasis. nih.govyoutube.com

The synthesis of DPP4 inhibitors often involves creating molecules that can fit into the enzyme's active site and interact with key residues. While specific examples of DPP4 antagonists directly synthesized from this compound are not prominent in the literature, the use of amino acid derivatives in this context is a known approach. The dicarboxylic nature and the stereochemistry of 2-aminoheptanedioic acid could be leveraged to design peptidomimetics or small molecules that act as competitive or non-competitive inhibitors of DPP4.

Utility in DNA-Encoded Chemical Library (DEL) Technology

DNA-Encoded Chemical Library (DEL) technology has revolutionized early-stage drug discovery by enabling the synthesis and screening of massive combinatorial libraries of small molecules. nih.govnih.gov In this technology, each small molecule is covalently linked to a unique DNA barcode that encodes its chemical structure. This allows for the pooling of millions to billions of compounds for affinity-based selection against a protein target.

Precursor for Advanced Polymeric Materials (e.g., Nylon-7, Nylon-7,7)

This compound is a strategically important starting material in the synthesis of advanced polymeric materials, specifically certain types of nylons. Its seven-carbon backbone makes it an ideal precursor for the monomers required in the production of Nylon-7 and Nylon-7,7. The synthesis of these polyamides from this protected amino dicarboxylic acid involves a series of well-established chemical transformations, including deprotection, functional group manipulation, and polymerization.

Synthesis of Nylon-7

Nylon-7 is a polyamide synthesized from the monomer 7-aminoheptanoic acid Current time information in Bangalore, IN.orgsyn.org. The conversion of this compound to 7-aminoheptanoic acid is a multi-step process that leverages classic organic reactions.

First, the tert-butyloxycarbonyl (Boc) protecting group on the amine must be removed. This is typically achieved under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) fishersci.co.ukjk-sci.commasterorganicchemistry.com. This deprotection step yields DL-2-aminoheptanedioic acid, also known as DL-2-aminopimelic acid nih.govnih.gov.

The subsequent and most critical step is the conversion of one of the carboxylic acid groups into an amine while the other is reduced or removed. One of the most effective methods for this transformation is the Hofmann rearrangement nrochemistry.comwikipedia.org. In this reaction, the diamide (B1670390) of 2-aminoheptanedioic acid is treated with a reagent like sodium hypobromite. The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to yield the primary amine, 7-aminoheptanoic acid, with one fewer carbon atom in the chain originating from the carboxylic acid group wikipedia.orgyoutube.com.

Alternatively, the Curtius rearrangement offers another viable pathway wikipedia.orgnih.gov. In this method, one of the carboxylic acid groups is converted into an acyl azide (B81097). Upon heating, the acyl azide rearranges to an isocyanate with the loss of nitrogen gas. This isocyanate can then be hydrolyzed to produce 7-aminoheptanoic acid organic-chemistry.orgthermofisher.com.

Once the 7-aminoheptanoic acid monomer is synthesized, it undergoes polycondensation to form Nylon-7. This polymerization is typically carried out at high temperatures, driving off water to form the amide linkages that constitute the backbone of the polymer Current time information in Bangalore, IN..

Table 1: Key Reaction Intermediates in the Synthesis of Nylon-7 from this compound
Compound Name Molecular Formula Role in Synthesis
This compoundC12H21NO6Starting material matrixscientific.comchemicalbook.com
DL-2-Aminoheptanedioic acidC7H13NO4Deprotected intermediate nih.govcontaminantdb.ca
7-Aminoheptanoic acidC7H15NO2Monomer for Nylon-7 sigmaaldrich.comcymitquimica.com
Nylon-7(C7H13NO)nFinal polymeric material Current time information in Bangalore, IN.orgsyn.org

Synthesis of Nylon-7,7

Nylon-7,7 is a polyamide formed from the polycondensation of two different monomers: pimelic acid (heptanedioic acid) and 1,7-diaminoheptane (B1222138) orgsyn.org. This compound can serve as a precursor to both of these monomers through distinct synthetic routes.

To synthesize pimelic acid from DL-2-aminoheptanedioic acid (obtained after Boc deprotection), an oxidative decarboxylation reaction can be employed. This type of reaction removes the amino group and the adjacent carboxyl group, leaving the seven-carbon dicarboxylic acid, pimelic acid wikipedia.orgorganic-chemistry.orgwikipedia.org.

The synthesis of 1,7-diaminoheptane from pimelic acid can be achieved through several methods. A common approach involves the conversion of pimelic acid to its diamide, followed by a Hofmann rearrangement of both amide groups to amines nrochemistry.comwikipedia.org. Alternatively, the dicarboxylic acid can be reduced to the corresponding diol, which is then converted to a dihalide and subsequently reacted with ammonia (B1221849) or an azide followed by reduction to yield 1,7-diaminoheptane nih.gov.

With both pimelic acid and 1,7-diaminoheptane in hand, Nylon-7,7 is produced through a polycondensation reaction. Equimolar amounts of the two monomers are reacted at elevated temperatures, resulting in the formation of amide bonds and the elimination of water, to yield the final polymer orgsyn.org.

Table 2: Monomers for Nylon-7,7 Derived from this compound
Monomer Molecular Formula Synthetic Pathway from DL-2-Aminoheptanedioic acid
Pimelic acidC7H12O4Oxidative decarboxylation wikipedia.orgguidechem.com
1,7-DiaminoheptaneC7H18N2Conversion of pimelic acid (e.g., via diamide and Hofmann rearrangement) nih.gov

Analytical Methodologies and Omics Research Employing 2 Aminoheptanedioic Acid

Integration in Mass Spectrometry-Based Metabolomics Protocols

Mass spectrometry (MS) coupled with chromatography is a cornerstone of metabolomics, enabling the detection and quantification of hundreds to thousands of small molecules in a biological sample. In these sophisticated analyses, the precision and accuracy of quantification are paramount. 2-Aminoheptanedioic acid is integrated into these protocols primarily as an internal standard, a critical component for achieving reliable and reproducible results.

The core function of an internal standard (IS) in quantitative analysis is to correct for variations that can occur during sample preparation and the analytical run itself. isolife.nlyoutube.com An ideal IS is a compound that is chemically similar to the analytes of interest but is not naturally present in the samples being tested. youtube.com By adding a known concentration of the IS to every sample, including calibrators and quality controls, any loss of analyte during extraction, or fluctuations in instrument signal (e.g., ion suppression), can be normalized. iroatech.comsigmaaldrich.com The quantification of target metabolites is based on the ratio of their peak area to the peak area of the internal standard, significantly improving the accuracy and precision of the final data. youtube.com

In this context, 2-aminoheptanedioic acid has been explicitly used as an internal standard in targeted metabolomics studies. For instance, in a study identifying potential serum biomarkers for congenital heart disease-associated pulmonary arterial hypertension, researchers employed a quantitative method based on Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). nih.gov In their protocol, 25.0 µL of 2-aminoheptanedioic acid was added to each 50.0 µL serum sample as the internal standard to facilitate the accurate quantification of 22 different metabolites, including various amino acids and compounds related to choline (B1196258) and purine (B94841) metabolism. nih.gov The use of a non-endogenous amino acid like 2-aminoheptanedioic acid is advantageous as it minimizes interference with the measurement of naturally occurring amino acids. While isotopically labeled standards (e.g., using ¹³C or ²H) are considered the gold standard, non-labeled, structurally analogous compounds like 2-aminoheptanedioic acid provide a cost-effective and reliable alternative for many applications. isolife.nliroatech.com

Table 1: Application of 2-Aminoheptanedioic Acid as an Internal Standard

Analytical Platform Biological Matrix Purpose Study Focus Reference

Metabolomics is a powerful approach to understand the systemic biochemical changes that occur during disease processes, including infections. In the case of Salmonella infection, studies have shown profound alterations in the host's metabolic landscape. chemrxiv.org Research using murine models has revealed that Salmonella disrupts numerous host pathways, most notably those involved in steroid hormone metabolism and amino acid metabolism. nih.govmdpi.com These investigations typically use untargeted or targeted mass spectrometry to identify metabolites that are significantly up- or down-regulated, providing insights into pathogenesis and host response. nih.govmdpi.com For example, untargeted metabolomics of chickens contaminated with S. enteritidis identified significant changes in the abundance of amino acids, polypeptides, and their analogues. nih.gov

While the reviewed literature did not specifically identify 2-aminoheptanedioic acid as a key biomarker in the context of Salmonella infection, it has been identified as a differentiating metabolite in other biological and clinical models. This demonstrates its utility in characterizing metabolic profiles. In a metabolomics study of lymphoma subtypes using gas chromatography-mass spectrometry (GC-MS), 2-aminoheptanedioic acid was one of the metabolites that characterized Diffuse Large B-cell Lymphoma (DLBCL) and Chronic Lymphocytic Leukemia (CLL) when compared to healthy controls. mdpi.comnih.gov Similarly, a study on liver cirrhosis patients found that fecal levels of 2-aminoheptanedioic acid, which were lower in patients before splenectomy, increased significantly after the procedure, suggesting a link to gut microbiota alterations and metabolic recovery. frontiersin.org These examples underscore the role of non-proteinogenic amino acids in defining specific metabolic phenotypes across different pathological states.

Table 2: Studies Identifying 2-Aminoheptanedioic Acid in Metabolomic Profiling

Study Context Biological Model/Sample Analytical Finding Implication Reference
Lymphoma Subtypes Human Plasma Characterizing metabolite for DLBCL and CLL Potential biomarker for specific cancers mdpi.comnih.gov

Parallel Proteomic and Metabolomic Analysis Strategies for Comprehensive Biological Insight

To gain a more holistic understanding of biological systems, researchers are increasingly turning to multi-omics approaches that integrate data from different molecular levels. frontiersin.org Combining proteomics (the large-scale study of proteins) and metabolomics provides a powerful strategy, as it links the functional machinery of the cell (proteins/enzymes) with the chemical end-products of cellular processes (metabolites). nih.gov This parallel analysis can reveal regulatory networks and offer deeper mechanistic insights than either "omic" discipline alone. nih.gov

Several strategies facilitate the simultaneous extraction and analysis of proteins and metabolites from a single, precious biological sample. One common approach involves an initial protein precipitation step, often using a cold organic solvent like methanol (B129727) or acetonitrile (B52724). nih.gov This process effectively separates the proteins, which become insoluble, from the small-molecule metabolites, which remain in the solvent. The protein pellet can then be processed for proteomic analysis (e.g., digestion followed by LC-MS/MS), while the supernatant containing the metabolites is analyzed separately by a suitable metabolomics platform (e.g., GC-MS or LC-MS/MS). nih.gov

A more advanced strategy for the parallel analysis of proteins and a specific class of metabolites—amine-containing compounds like amino acids—involves derivatization with isobaric tags, such as Tandem Mass Tags (TMT). nih.gov This novel method allows for both proteins and amino acids to be labeled with TMT reagents. The tagged molecules can then be analyzed using similar nanoflow reversed-phase LC-MS setups typically employed for proteomics. This approach not only enables multiplexed quantification from up to 10 different samples in parallel but also enhances the sensitivity of amino acid detection. nih.gov The integration of internal standards, including isotopically-labeled versions of the analytes, remains crucial in these multi-omics workflows to ensure quantitative accuracy across both the proteomic and metabolomic datasets. nih.govnih.gov

Table 3: Mentioned Compound Names

Compound Name
2-Aminoheptanedioic acid
Acetonitrile
Amino acids
Choline
Methanol

Future Research Directions and Computational Approaches for Boc Dl 2 Aminoheptanedioic Acid

Computational Chemistry and Molecular Dynamics Simulations for Conformational Analysis

Understanding the three-dimensional structure and dynamic behavior of Boc-DL-2-aminoheptanedioic acid is fundamental to elucidating its biological function and designing novel applications. Computational chemistry and molecular dynamics (MD) simulations are powerful tools for this purpose. mdpi.comnih.gov

Conformational analysis through these methods can predict the most stable spatial arrangements (conformers) of the molecule in various environments, such as in aqueous solution or when interacting with a biological target. The flexible seven-carbon chain, coupled with the bulky tert-butyloxycarbonyl (Boc) protecting group and two carboxylic acid moieties, allows for a wide range of possible conformations. MD simulations can model the molecule's movements on a timescale from picoseconds to microseconds, providing insights into its flexibility, hydrogen bonding patterns, and solvent interactions. scirp.org This information is critical for understanding how the molecule might bind to a receptor or enzyme active site.

Key Parameters for a Hypothetical Molecular Dynamics Simulation: A typical MD simulation for this compound would involve defining several key parameters to ensure an accurate representation of the molecular system.

ParameterDescriptionExample Value/Choice
Force Field A set of parameters used to calculate the potential energy of the system. It defines bond lengths, angles, and electrostatic interactions.OPLS (Optimized Potentials for Liquid Simulations) or AMBER
Solvent Model Explicit representation of solvent molecules (e.g., water) to simulate physiological conditions.TIP3P or SPC/E water model
System Size The dimensions of the simulation box containing the molecule and solvent.A cubic box with at least 10 Å of solvent around the solute.
Simulation Time The duration of the simulation, which needs to be long enough to observe relevant conformational changes.100-500 nanoseconds (ns)
Temperature & Pressure Conditions are typically set to mimic the human body.310 K (37 °C) and 1 atm

By analyzing the simulation trajectories, researchers can identify dominant conformational states and the energy barriers between them, providing a detailed map of the molecule's structural landscape that can guide further design efforts.

Rational Design of Novel Derivatives and Analogs with Tailored Biological Activities

Rational design is a targeted approach to drug discovery that utilizes the structural information of a lead compound, like this compound, to create new molecules with improved or specialized properties. mdpi.com This strategy aims to enhance biological activity, selectivity, and pharmacokinetic profiles by making precise chemical modifications.

The structure of this compound presents several key areas for modification:

The Carboxylic Acid Groups: One or both of these acidic groups can be converted into esters, amides, or other functional groups to alter polarity, cell permeability, and binding interactions.

The Aliphatic Chain: The length of the carbon backbone can be extended or shortened to optimize the distance between the terminal functional groups for better target engagement.

The Boc-Protecting Group: While typically a protecting group, it can be replaced with other functionalities to introduce new pharmacophoric features.

The goal is to establish a clear structure-activity relationship (SAR), where specific changes to the molecule's structure are directly correlated with changes in its biological effect. nih.gov For instance, converting a carboxylic acid to a methyl ester could increase lipid solubility, potentially improving its ability to cross cell membranes.

Hypothetical Derivatives and Their Potential Biological Targets: The rational design process allows for the creation of a focused library of compounds for screening against various diseases.

Structural ModificationPotential DerivativeTargeted Biological Activity
Esterification of one carboxyl groupThis compound 7-methyl esterEnhanced cell permeability for anticancer agents.
Amidation of one carboxyl groupN7-Benzyl-Boc-DL-2-aminoheptanediamideIntroduction of aromatic interactions for enzyme inhibition.
Chain extension/contractionBoc-DL-2-aminooctanedioic acidAltered spacing for targeting different subtypes of glutamate (B1630785) receptors.
Replacement of Boc groupAc-DL-2-aminoheptanedioic acidModified stability and interaction with N-acetyltransferase enzymes.

This targeted approach significantly reduces the time and cost associated with traditional, high-throughput screening methods by focusing on compounds with a higher probability of success.

Development of Advanced and Sustainable Synthetic Routes for Scalable Production

As research into this compound and its derivatives progresses, the need for efficient, environmentally friendly, and scalable manufacturing processes becomes paramount. Modern synthetic chemistry emphasizes the principles of green chemistry to minimize waste, reduce energy consumption, and avoid the use of hazardous materials. mdpi.comrsc.org

Future research will likely focus on several key areas to optimize the synthesis of this compound:

Biocatalysis: Employing enzymes to catalyze specific steps can lead to higher stereoselectivity, milder reaction conditions, and significantly less chemical waste compared to traditional chemical catalysts.

Flow Chemistry: Conducting reactions in continuous flow reactors instead of large batches can improve safety, efficiency, and consistency. This method allows for precise control over reaction parameters and facilitates easier scaling from laboratory to industrial production.

Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing the generation of byproducts. nih.gov

Green Solvents: Replacing hazardous organic solvents with more benign alternatives like water, supercritical fluids, or ionic liquids.

Comparison of a Hypothetical Synthetic Approach: The development of sustainable routes represents a significant advancement over classical synthetic methods.

FeatureTraditional SynthesisAdvanced/Sustainable Synthesis
Catalyst Heavy metal catalysts (e.g., Palladium, Ruthenium)Biocatalysts (e.g., engineered enzymes) or earth-abundant metal catalysts.
Solvents Chlorinated hydrocarbons (e.g., Dichloromethane)Water, ethanol, or solvent-free conditions. rsc.org
Process Type Batch processing in large reactors.Continuous flow chemistry for better control and scalability.
Waste Generation High volume of organic and inorganic waste.Minimal waste due to high atom economy and catalyst recycling.
Energy Consumption Often requires high temperatures and pressures.Reactions proceed at or near ambient temperature and pressure.

By focusing on these advanced methodologies, the large-scale production of this compound can be achieved in a manner that is both economically viable and environmentally responsible, facilitating its transition from a research compound to a potentially valuable therapeutic agent.

Q & A

Basic: What are the established methodologies for synthesizing and characterizing Boc-DL-2-aminoheptanedioic acid?

Methodological Answer:
Synthesis typically involves Boc (tert-butyloxycarbonyl) protection of the amino group in DL-2-aminoheptanedioic acid, followed by purification via reverse-phase HPLC or recrystallization. Characterization requires analytical techniques such as:

  • NMR spectroscopy (¹H, ¹³C) to confirm structural integrity and assess diastereomeric purity.
  • Mass spectrometry (ESI-MS) for molecular weight verification.
  • HPLC with UV detection to quantify purity and resolve potential byproducts .
    For reproducibility, experimental protocols must include solvent ratios, reaction temperatures, and catalyst details (e.g., DCC for coupling reactions). Cross-validate results with peer-reviewed literature to confirm spectral benchmarks .

Advanced: How can researchers resolve enantiomeric impurities in this compound during asymmetric synthesis?

Methodological Answer:
Enantiomeric resolution requires chiral stationary phase (CSP) chromatography (e.g., Chiralpak® columns) or enzymatic kinetic resolution. Key steps:

Optimize mobile phase composition (e.g., hexane:isopropanol gradients) to separate D- and L-forms.

Validate resolution efficiency using polarimetry or circular dichroism (CD) spectroscopy.

For enzymatic methods, screen lipases or esterases for selective deprotection of one enantiomer .
Data contradictions in enantiomeric excess (ee) values may arise from improper baseline correction in HPLC; always integrate peaks using validated software and report confidence intervals .

Basic: What experimental designs are recommended for studying this compound in peptide coupling reactions?

Methodological Answer:
Design experiments with:

  • Control groups : Compare coupling efficiency with/without Boc protection.
  • Variable parameters : Vary activating agents (e.g., HOBt vs. HOAt), solvents (DMF vs. THF), and reaction times.
  • Analytical endpoints : Monitor reaction progress via TLC or LC-MS and quantify yields gravimetrically after precipitation .
    Include triplicate runs to assess reproducibility and document deviations (e.g., racemization under basic conditions) .

Advanced: How should researchers address discrepancies in reported reactivity of this compound under acidic vs. basic conditions?

Methodological Answer:

Conduct a systematic literature review to catalog conflicting data, noting variables like temperature, solvent polarity, and catalyst type .

Design comparative experiments : Replicate key studies under controlled conditions, using standardized buffers (e.g., pH 4.0 vs. 9.0) and real-time monitoring (e.g., in-situ IR spectroscopy).

Apply multivariate analysis (e.g., PCA) to identify dominant factors influencing reactivity. Publish null results to clarify contradictions and update mechanistic models .

Basic: Which analytical techniques are critical for assessing the stability of this compound in long-term storage?

Methodological Answer:

  • Accelerated stability studies : Expose samples to 40°C/75% RH for 1–3 months, then analyze degradation via:
    • HPLC-UV for purity loss.
    • Karl Fischer titration for moisture uptake.
    • XRD to detect crystallinity changes .
      Document storage conditions (e.g., inert atmosphere, desiccants) and validate methods using ICH guidelines .

Advanced: How to design a study investigating the pH-dependent conformational effects of this compound in aqueous solutions?

Methodological Answer:

Use molecular dynamics (MD) simulations to predict conformational changes at varying pH levels.

Validate computationally with NMR titration experiments : Track chemical shift changes in carboxyl and amino protons.

Correlate findings with FT-IR spectroscopy to identify protonation states and hydrogen-bonding patterns.
Ensure alignment between simulation parameters (e.g., force fields) and experimental conditions (ionic strength, temperature) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-DL-2-aminoheptanedioic acid
Reactant of Route 2
Reactant of Route 2
Boc-DL-2-aminoheptanedioic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.